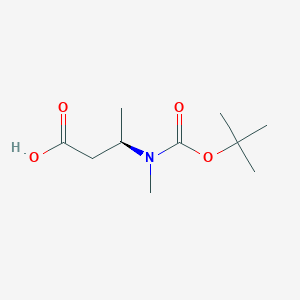

(R)-3-(N-Boc-N-methyl-amino)butanoic acid

Description

BenchChem offers high-quality (R)-3-(N-Boc-N-methyl-amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(N-Boc-N-methyl-amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHMMBUTUOAXHP-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-methylated Beta-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry. Among these, N-methylated β-amino acids have emerged as a powerful tool for modulating the chemical and biological properties of peptides, offering a pathway to enhanced therapeutic potential. This guide provides a comprehensive exploration of the core chemical properties of N-methylated β-amino acids, offering field-proven insights into their synthesis, conformational behavior, and impact on biological stability and activity.

The Fundamental Impact of N-Methylation on the β-Amino Acid Backbone

The introduction of a methyl group onto the nitrogen atom of a β-amino acid fundamentally alters its chemical character. This seemingly minor modification instigates a cascade of structural and electronic changes that have profound implications for the resulting peptide.

At its core, N-methylation imparts three critical changes:

-

Elimination of a Hydrogen Bond Donor: The replacement of the amide proton with a methyl group removes a key hydrogen bond donor, disrupting the canonical hydrogen-bonding patterns that stabilize secondary structures in peptides.[1]

-

Increased Steric Hindrance: The methyl group introduces steric bulk, which restricts the rotational freedom around the backbone bonds. This conformational constraint is a primary driver of the unique structural preferences of N-methylated peptides.[1][2]

-

Altered Amide Bond Geometry: N-methylation lowers the energetic barrier between the cis and trans conformations of the amide bond, making the cis conformation more accessible than in non-methylated peptides.[3] This has significant implications for the overall three-dimensional structure.

These fundamental alterations collectively influence the solubility, lipophilicity, and metabolic stability of peptides incorporating N-methylated β-amino acids.

Synthesis of N-Methylated β-Amino Acids: A Practical Guide

The synthesis of N-methylated β-amino acids is a critical first step for their incorporation into peptide chains. Both solution-phase and solid-phase methods are employed, with the choice often depending on the scale and specific requirements of the research.

Solution-Phase Synthesis

A common and effective method for the synthesis of Fmoc-protected N-methylated β-amino acids in solution is the Biron-Kessler method. This approach involves the protection of the amino group, followed by methylation and subsequent deprotection and Fmoc protection.

Solid-Phase Synthesis of Fmoc-N-Me-β-Ala-OH

A recently developed solid-phase method offers a facile route to Fmoc-N-methylated amino acids, including β-alanine, using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[4] This method is advantageous for its simplicity and the reusability of the resin.

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-βAla-OH [4]

-

Resin Loading: Swell 2-CTC resin in anhydrous dichloromethane (DCM). Add a solution of Fmoc-L-βAla-OH and N,N-diisopropylethylamine (DIEA) in DCM and agitate.

-

Amine Protection (Sulfonylation): Treat the resin-bound amino acid with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in N-Methyl-2-pyrrolidone (NMP).

-

N-Methylation: React the sulfonated amine with dimethyl sulfate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Desulfonylation: Remove the o-NBS protecting group using a solution of mercaptoethanol and DBU in NMP.

-

Fmoc Protection: Protect the newly formed N-methyl amine with Fmoc-OSu and DIEA in DCM.

-

Cleavage from Resin: Cleave the Fmoc-N-Me-βAla-OH from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM. Neutralize the product and purify.

This protocol provides a reliable method for obtaining the desired building block for solid-phase peptide synthesis.

Conformational Landscape of N-Methylated β-Peptides

The introduction of an N-methyl group into a β-amino acid residue has a pronounced effect on the conformational preferences of the resulting peptide. The increased steric bulk and the altered amide bond geometry favor specific secondary structures, often leading to more ordered conformations compared to their non-methylated counterparts.

Promotion of Turn Structures and Extended Conformations

N-methylation is known to promote the formation of β-turns and extended β-strand-like structures.[3][5] The steric clash between the N-methyl group and the adjacent substituents can disfavor helical structures while stabilizing turns. This conformational pre-organization can be a powerful tool in drug design, as it allows for the mimicry of bioactive conformations of natural peptides.

Impact on Dihedral Angles

The accessible Ramachandran space for N-methylated residues is significantly restricted. Molecular modeling and NMR studies have shown that the presence of the N-methyl group limits the possible φ (phi) and ψ (psi) dihedral angles, effectively locking the backbone into a more defined conformational space.[6] This reduction in conformational entropy can contribute to a higher binding affinity for a target receptor.

Caption: Impact of N-methylation on β-amino acid conformation and biological properties.

Enhanced Proteolytic Stability: A Key Advantage

One of the most significant and well-documented advantages of incorporating N-methylated amino acids into peptides is the remarkable increase in their resistance to enzymatic degradation.[2][7] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to their substrates through interactions with the peptide backbone, including hydrogen bonding with the amide protons.

By replacing the amide proton with a methyl group, N-methylation effectively "shields" the peptide bond from proteolytic attack.[2] This steric hindrance prevents the enzyme from accessing the cleavage site, leading to a significantly longer biological half-life.

Experimental Protocol: Proteolytic Stability Assay

A common method to assess the proteolytic stability of peptides involves incubation with proteases such as trypsin and chymotrypsin, followed by analysis using high-performance liquid chromatography (HPLC).

-

Peptide Solution Preparation: Prepare stock solutions of the N-methylated peptide and a non-methylated control peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

-

Enzyme Solution Preparation: Prepare fresh solutions of trypsin and chymotrypsin in the same buffer.

-

Digestion: Mix the peptide solution with the enzyme solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w). Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Stop the enzymatic reaction by adding an acid, such as trifluoroacetic acid (TFA).

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide. The percentage of remaining peptide over time is then plotted to determine the degradation rate.

Analytical Characterization of N-Methylated β-Peptides

A combination of spectroscopic techniques is essential for the comprehensive characterization of the structure and conformation of N-methylated β-peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of peptides in solution.[5] For N-methylated peptides, specific NMR experiments are particularly informative:

-

¹H NMR: The N-methyl group gives a characteristic singlet peak in the ¹H NMR spectrum, typically between 2.7 and 3.1 ppm.[5] The chemical shifts of the α- and β-protons adjacent to the N-methylated nitrogen are also informative.

-

¹³C NMR: The carbon of the N-methyl group typically appears in the range of 30-40 ppm in the ¹³C NMR spectrum.

-

2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are crucial for assigning all proton resonances and for determining through-space proximities between protons. Nuclear Overhauser Effect (NOE) data are particularly valuable for defining the peptide's conformation, including the presence of turns and the cis/trans isomerism of the N-methylated amide bond.[5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide in solution. While N-methylation can disrupt canonical secondary structures, the resulting CD spectra can still be indicative of ordered conformations such as β-turns, which often show a negative band around 215-220 nm.[5]

Applications in Drug Discovery and Peptidomimetics

The unique chemical properties of N-methylated β-amino acids make them highly valuable in the design of peptidomimetics with improved therapeutic profiles.

Case Study: Somatostatin Analogs

Somatostatin is a peptide hormone with a short biological half-life. The incorporation of N-methylated amino acids, including β-amino acid derivatives, has been a successful strategy to develop more stable and potent somatostatin analogs for the treatment of various diseases.[3][8] N-methylation can help to lock the peptide into its bioactive conformation, leading to enhanced receptor binding and prolonged duration of action.

Enzyme Inhibitors

The conformational constraints and proteolytic resistance conferred by N-methylated β-amino acids make them attractive building blocks for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, these modified peptides can act as potent and selective inhibitors.

Conclusion

N-methylated β-amino acids offer a versatile and powerful platform for the rational design of peptidomimetics with enhanced chemical and biological properties. The strategic introduction of this simple modification allows for precise control over peptide conformation, leading to increased proteolytic stability and modulated biological activity. As our understanding of the nuanced effects of N-methylation continues to grow, so too will the opportunities for developing novel and effective peptide-based therapeutics.

References

- BenchChem. (2025).

- Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.

- LifeTein. (2025).

- Román, T., Acosta, G., Cárdenas, C., de la Torre, B. G., Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110.

- Román, T., Acosta, G., Cárdenas, C., de la Torre, B. G., Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110.

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683–690.

- Huang, H., Martasek, P., Roman, L. J., Masters, B. S., & Silverman, R. B. (1999). Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases. Journal of medicinal chemistry, 42(16), 3147–3154.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.

- Jackson, R. F. W., & Perez-Gonzalez, M. (2004). [ - L- Alanine, N- [(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester]. Organic Syntheses, Coll. Vol. 10, p.475 (2004); Vol. 79, p.139 (2002).

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683–690.

- Gracia, J., et al. (2018). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 23(11), 2845.

- Gilon, C., et al. (1998). Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues. Journal of medicinal chemistry, 41(6), 919–929.

- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.

- Reddy, T. R., & Arya, P. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Chemistry–A European Journal, 27(45), 11495-11522.

- Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.

- ScienceMadness Discussion Board. (2011). N-Methyl-d,l Alanine.

- Kokkoni, N., Stott, K., Amijee, H., Mason, J. M., & Doig, A. J. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9906–9918.

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.

- Sharma, S., De, U., & Arya, P. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Journal of Medicinal Chemistry, 65(1), 1-49.

- Ueda, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 2029.

- D'Andrea, L. D., et al. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 21(18), 6825.

- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(14), 4947–4953.

- Di Gioia, M. L., et al. (2003). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron Letters, 44(45), 8373-8375.

- Wang, Y., et al. (2019). 1H and 13C chemical shifts for metabolites in urine and faces at day 35.

- Chen, Y., et al. (2020). Hydrocarbon Stapling Enables Improvement of Antimicrobial Activity and Proteolytic Stability of Host‐Defense Peptide Ocellatin‐3N. Chemistry–A European Journal, 26(60), 13612-13617.

- Google Patents. (2019). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

- Asiano, M., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.

- Thermo Fisher Scientific. (n.d.). Automated chymotrypsin peptide mapping of proteins by LC-MS.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. lifetein.com [lifetein.com]

- 3. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Solubility of Boc-Protected N-Methyl β-Amino Acids

Abstract

The incorporation of N-methylated β-amino acids into peptide-based therapeutics is a rapidly advancing strategy for enhancing pharmacokinetic profiles, including metabolic stability and cell permeability. However, these modifications, particularly the combination of N-methylation and the β-amino acid scaffold, introduce significant challenges related to their solubility in the organic solvents commonly employed in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profiles of Boc-protected N-methyl β-amino acids. We will delve into the physicochemical principles governing their solubility, present practical experimental protocols for solubility determination, and offer field-proven insights to navigate the complexities of their handling and application.

Introduction: The Rise of N-Methylated β-Amino Acids in Drug Discovery

N-methylation of the peptide backbone is a well-established strategy to improve the oral bioavailability and proteolytic stability of peptide drug candidates.[1][2] This modification eliminates the hydrogen bond donor capacity of the amide nitrogen, which can reduce susceptibility to enzymatic degradation and enhance membrane permeability.[3][4] Concurrently, the use of β-amino acids in place of their α-analogs offers access to novel peptide secondary structures and can also confer resistance to proteolysis.[5][] The combination of these two modifications in Boc-protected N-methyl β-amino acids presents a powerful tool for medicinal chemists. However, the seemingly subtle additions of a methyl group and a methylene unit to the amino acid backbone can have profound and often counterintuitive effects on a fundamental physical property: solubility.

Understanding and predicting the solubility of these building blocks is not merely an academic exercise; it is a critical factor for the successful and efficient synthesis of novel peptide therapeutics. Poor solubility can lead to challenges in reagent dissolution, inaccurate concentration measurements, and difficulties during purification, ultimately impacting reaction yields and timelines. This guide aims to provide a clear and practical framework for approaching the solubility of this unique class of compounds.

The Dichotomy of N-Methylation: Impact on Physicochemical Properties and Solubility

The introduction of a methyl group on the nitrogen atom of a β-amino acid, along with the tert-butyloxycarbonyl (Boc) protecting group, creates a complex interplay of factors that govern solubility.

The Surprising Effect of N-Methylation on Solubility

While the addition of a methyl group inherently increases the lipophilicity of a molecule, studies have shown that N-methylation of amides can, paradoxically, lead to an increase in aqueous solubility.[3][4] This phenomenon is attributed to conformational changes induced by the N-methyl group. The steric hindrance of the methyl group can disrupt intramolecular hydrogen bonding and promote conformations that expose more of the molecule's polar surface area.[7] In the context of Boc-protected N-methyl β-amino acids in organic solvents, this conformational flexibility can also influence their interaction with the solvent molecules.

The Role of the Boc Protecting Group and the β-Amino Acid Scaffold

The bulky and lipophilic Boc group significantly influences the overall solubility profile, generally favoring solubility in nonpolar organic solvents.[8] The β-amino acid structure, with its additional methylene group in the backbone, can also affect crystal packing and solvation properties compared to α-amino acids.[5] The interplay between the Boc group, the N-methyl group, and the specific side chain of the β-amino acid will ultimately determine its solubility in a given solvent.

Qualitative Solubility Profile in Common Organic Solvents

While precise, quantitative solubility data for a wide range of Boc-protected N-methyl β-amino acids is not extensively published, a general qualitative understanding can be derived from practical experience and the physicochemical principles discussed. The following table provides an illustrative overview of the expected solubility of various Boc-protected N-methyl β-amino acids in common organic solvents used in peptide synthesis and drug discovery.

| Compound | Side Chain (R) | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Acetonitrile (ACN) |

| Boc-N-Me-β-Ala-OH | -H | High | Very High | Moderate | Low to Moderate |

| Boc-N-Me-β-Val-OH | -CH(CH₃)₂ | High | Very High | High | Moderate |

| Boc-N-Me-β-Leu-OH | -CH₂CH(CH₃)₂ | Very High | Very High | Very High | High |

| Boc-N-Me-β-Phe-OH | -CH₂Ph | Moderate to High | Very High | High | Moderate |

| Boc-N-Me-β-Asp(OtBu)-OH | -CH₂CO₂tBu | High | Very High | High | Moderate |

| Boc-N-Me-β-Lys(Boc)-OH | -(CH₂)₄NHBoc | Moderate | Very High | Moderate | Low |

Disclaimer: This table presents a qualitative and generalized representation of expected solubility. Actual solubility can vary depending on the specific batch, purity, and experimental conditions. It is crucial to determine the solubility experimentally for each new compound.

Causality Behind the Trends:

-

Polar Aprotic Solvents (DMF): DMF is an excellent solvent for most Boc-protected N-methyl β-amino acids due to its high polarity and ability to act as a hydrogen bond acceptor, effectively solvating the carboxylic acid and the Boc-protected amine.[9][10]

-

Chlorinated Solvents (DCM): DCM is a good solvent for many of these compounds, particularly those with more lipophilic side chains. Its ability to dissolve a wide range of organic molecules makes it a common choice for reactions and extractions.[9]

-

Ethereal Solvents (THF): THF is a moderately polar solvent that can dissolve many of these compounds, although its solvating power may be less than that of DMF or DCM for more polar analogs.[10]

-

Acetonitrile (ACN): Acetonitrile is a polar aprotic solvent, but its solvating properties for these specific compounds can be more variable. It is often less effective than DMF for dissolving highly polar or larger protected amino acids.[10]

Experimental Determination of Solubility: A Practical Guide

Given the variability in solubility, experimental determination is paramount. Two common approaches are the kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This high-throughput method measures the concentration at which a compound, initially dissolved in a strong solvent like DMSO, precipitates when diluted into an aqueous or organic buffer.[11][12] It provides a rapid assessment of solubility but may not represent true equilibrium.

-

Thermodynamic Solubility: This method determines the equilibrium concentration of a compound in a saturated solution after prolonged incubation.[13] It is a more accurate measure of solubility but is lower in throughput.

The choice between these methods depends on the stage of research. Kinetic assays are often used in early-stage discovery for rapid screening, while thermodynamic assays are more common in later-stage development for lead optimization.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a general workflow for determining the solubility of a Boc-protected N-methyl β-amino acid. This workflow is designed to be self-validating by incorporating multiple analytical techniques for cross-verification.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol provides a robust method for determining the thermodynamic solubility of a Boc-protected N-methyl β-amino acid in a specific organic solvent.

Materials:

-

Boc-protected N-methyl β-amino acid (solid)

-

Anhydrous organic solvents (e.g., DCM, DMF, THF, ACN)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC or LC-MS system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid Boc-protected N-methyl β-amino acid to a 2 mL glass vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at equilibrium.

-

Add a known volume of the desired organic solvent (e.g., 1 mL) to the vial.

-

Securely cap the vial and vortex vigorously for 1 minute to ensure initial dispersion.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for 24-48 hours to allow the solution to reach equilibrium. A shorter time may be sufficient, but 24 hours is a common starting point to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of calibration standards of the Boc-protected N-methyl β-amino acid in the same organic solvent.

-

Analyze the filtered supernatant and the calibration standards by HPLC-UV or LC-MS.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the Boc-protected N-methyl β-amino acid in the filtered supernatant using the calibration curve. This concentration represents the thermodynamic solubility.

-

High-Throughput Screening: Nephelometric Kinetic Solubility Assay

For rapid screening of multiple compounds or solvent conditions, a nephelometric assay is a powerful tool.[11][13] This method measures the light scattering caused by the precipitation of a compound from solution.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Practical Implications and Troubleshooting

-

"Like Dissolves Like" is a Guideline, Not a Rule: While the lipophilic nature of the Boc group and many side chains suggests good solubility in nonpolar solvents, the conformational effects of N-methylation can lead to unexpected solubility in more polar environments.

-

Solvent Mixtures: For particularly challenging compounds, using solvent mixtures can be an effective strategy. For example, a small amount of DMF in DCM can significantly improve the solubility of more polar compounds.[9]

-

Temperature Effects: Solubility is generally temperature-dependent. Gently warming the solvent can sometimes aid in dissolution, but care must be taken to avoid degradation of the compound.

-

Sonication: For slow-to-dissolve compounds, brief sonication can help to break up solid aggregates and accelerate the dissolution process.

-

Impact on Peptide Synthesis: The solubility of the Boc-protected N-methyl β-amino acid directly impacts its performance in SPPS. Poor solubility can lead to incomplete coupling reactions. It is often advisable to dissolve the amino acid in a small amount of a strong solvent like DMF before diluting it in the coupling solvent.[8][14]

Conclusion

The solubility of Boc-protected N-methyl β-amino acids is a critical parameter that requires careful consideration in the design and execution of synthetic routes for novel peptide therapeutics. While general trends can be predicted based on their physicochemical properties, experimental determination remains essential for ensuring reliable and reproducible results. By understanding the underlying principles of their solubility and employing robust experimental protocols, researchers can effectively navigate the challenges associated with these valuable building blocks and unlock their full potential in drug discovery.

References

-

Ritchie, T. J., Macdonald, S. J. F., & Pickett, S. D. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1787-1797. [Link]

-

De la Torre, B. G., & Albericio, F. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Peptide Science, 104(6), 545-553. [Link]

-

Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. [Link]

-

Semantic Scholar. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. [Link]

-

SciLifeLab Publications. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Waingeh, V. F., Ngassa, F. N., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]

-

JRC Publications Repository. (2015). Solubility Determination of Chemicals by Nephelometry. [Link]

-

Organic Chemistry Portal. (2024). Solubility test for Organic Compounds. [Link]

-

aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

-

Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins (Vol. 42, pp. 1-32). [Link]

-

MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690. [Link]

-

Bowden, N. A. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

-

McMeekin, T. L., Cohn, E. J., & Weare, J. H. (1935). Studies in the Physical Chemistry of Amino Acids, Peptides and Related Substances. VII. A Comparison of the Solubility of Amino Acids, Peptides and their Derivatives. Journal of the American Chemical Society, 57(4), 626-633. [Link]

-

Papaioannou, V., Calado, F. C., Adjiman, C. S., Jackson, G., & Galindo, A. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research, 54(16), 4419-4436. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

ACS Publications. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183-5189. [Link]

-

Held, C., Sadowski, G., & Gerlach, T. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9349-9362. [Link]

-

Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

-

CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Kotha, S., & Behera, M. (2012). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 17(5), 5419-5428. [Link]

-

Peptide Synthesis. (n.d.). DMF and NMP are the two principle solvents. [Link]

-

Royal Society of Chemistry. (2012). Experimental Procedure. [Link]

Sources

- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scirp.org [scirp.org]

- 7. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. esrcja.wiki [esrcja.wiki]

- 11. enamine.net [enamine.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. csbiochina.com [csbiochina.com]

Methodological & Application

Application Notes & Protocols: A Guide to Efficient Coupling of Sterically Hindered N-Methyl Amino Acids in Peptide Synthesis

Introduction: The Challenge of N-Methylated Peptides

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, often employed to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the introduction of an N-methyl group on an amino acid residue presents a significant synthetic challenge. The steric hindrance imposed by the N-methyl group, combined with the reduced nucleophilicity of the secondary amine, dramatically slows down the rate of amide bond formation. This can lead to incomplete reactions, low yields, and an increased propensity for side reactions, most notably racemization of the activated amino acid.

This guide provides a comprehensive overview of the most effective coupling reagents and protocols specifically designed to overcome the steric and electronic challenges associated with N-methylated amino acids. We will delve into the mechanistic rationale behind reagent selection, offer optimized reaction conditions, and provide detailed, step-by-step protocols to empower researchers to successfully synthesize these challenging yet valuable molecules.

Section 1: Selecting the Optimal Coupling Reagent

The choice of coupling reagent is paramount for achieving high-efficiency coupling of sterically hindered N-methyl amino acids. The ideal reagent should rapidly generate a highly reactive acylating species that is resistant to racemization and other side reactions. Reagents are typically categorized into several classes, with uronium/guanidinium and phosphonium salts being the most effective for this application.

Uronium/Guanidinium-Based Reagents

These reagents, such as HATU, HBTU, and HCTU, are among the most widely used for difficult couplings. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an activated ester upon reaction with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for hindered couplings, HATU's reactivity is derived from the formation of the HOAt ester. The nitrogen atom in the pyridine ring of HOAt is believed to act as a general base, accelerating the aminolysis step, which is particularly beneficial for the less nucleophilic N-methyl amine.

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): As a cost-effective alternative to HATU, HCTU incorporates the 6-chloro derivative of HOBt directly into its structure. It has demonstrated high efficiency in many cases of sterically hindered couplings.

Phosphonium-Based Reagents

Phosphonium salts like PyBOP and PyAOP represent another powerful class of reagents. They function by forming a phosphonium-oxycarbonyl intermediate, which then generates the active ester.

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A classic reagent that has been successfully used for many years.

-

PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-analogue of PyBOP, PyAOP incorporates the HOAt moiety, offering similar advantages to HATU in terms of enhanced reactivity and reduced racemization.

Carbodiimides and Other Reagents

While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are workhorses in peptide synthesis, they are generally less effective for highly hindered N-methyl amino acids due to slower activation rates and a higher risk of side reactions.

The Critical Role of Additives and Bases

The choice of base is as important as the coupling reagent itself. Sterically hindered, non-nucleophilic bases are required to minimize side reactions.

-

Bases: N,N-Diisopropylethylamine (DIEA) is a common choice, though its use can sometimes promote racemization. 2,4,6-Collidine is often a superior alternative for N-methylated residues, as its increased steric bulk and lower basicity can significantly suppress racemization. N-Methylmorpholine (NMM) is another viable option.

-

Additives: While many modern reagents incorporate an additive, for those that do not (like EDC), the inclusion of HOAt or HOBt is essential for generating the active ester and minimizing racemization.

Data Summary: Comparison of Common Coupling Reagents

| Reagent Family | Reagent Name | Key Features & Advantages | Common Applications & Considerations |

| Uronium/Guanidinium | HATU | Gold standard for difficult couplings; incorporates HOAt for enhanced reactivity and reduced racemization. | Highly effective for N-methylated amino acids, particularly in solid-phase peptide synthesis (SPPS). |

| HCTU | Cost-effective alternative to HATU; incorporates 6-Cl-HOBt. | Broadly applicable for hindered couplings; may be slightly less efficient than HATU in extreme cases. | |

| Phosphonium | PyAOP | Aza-analogue of PyBOP, incorporating HOAt. | Excellent for solution-phase and solid-phase synthesis of hindered peptides. |

| Carbodiimide | EDC | Water-soluble, allowing for easy workup. | Generally not recommended for primary choice in sterically demanding N-methyl couplings. |

| Other | COMU | High reactivity, often exceeding that of HBTU and HATU. Soluble byproducts. | Effective for rapid couplings. |

Section 2: Optimized Protocols for Coupling N-Methyl Amino acids

Successful coupling requires careful attention to stoichiometry, reaction time, and temperature. The following protocols are designed as robust starting points for both solid-phase and solution-phase synthesis.

Workflow Diagram: General Coupling Protocol

A generalized workflow for the coupling of N-methyl amino acids is presented below. This highlights the key stages from amino acid activation to the final amide bond formation.

Caption: Generalized workflow for N-methyl amino acid coupling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU/Collidine

This protocol is optimized for the coupling of an N-Fmoc protected N-methyl amino acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Fmoc-N-Me-AA-OH (4.0 eq.)

-

HATU (3.9 eq.)

-

2,4,6-Collidine (8.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Peptide-resin (1.0 eq.)

-

Dichloromethane (DCM) for washing

-

Piperidine solution for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. If the resin contains a protecting group on the N-terminus, perform Fmoc deprotection using 20% piperidine in DMF.

-

Pre-activation: In a separate vessel, dissolve the Fmoc-N-Me-AA-OH (4.0 eq.) and HATU (3.9 eq.) in anhydrous DMF.

-

Activation: Add 2,4,6-collidine (8.0 eq.) to the pre-activation mixture. Allow the solution to activate for 2-5 minutes at room temperature. The solution may change color.

-

Coupling: Drain the DMF from the swollen and deprotected resin. Immediately add the activated amino acid solution to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is often necessary for hindered residues.

-

Monitoring: After the coupling period, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note: The Kaiser test will not work for the N-methyl amine itself, but it is useful for ensuring the previous coupling was complete.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x) to remove any unreacted reagents and byproducts.

-

Next Cycle: Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 2: Solution-Phase Coupling using PyAOP

This protocol is suitable for fragment condensation or the synthesis of small peptides in solution.

Materials:

-

N-Protected N-Methyl Amino Acid (1.0 eq.)

-

Amine Component (e.g., peptide ester HCl salt) (1.1 eq.)

-

PyAOP (1.2 eq.)

-

N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (3.0 eq.)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected N-methyl amino acid (1.0 eq.) and PyAOP (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add the base (DIEA or collidine, 3.0 eq.) to the reaction mixture. Stir for 2-3 minutes.

-

Amine Addition: Add the amine component (1.1 eq.) to the reaction mixture. If the amine is a salt, the base will neutralize it in situ.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to obtain the desired N-methylated peptide.

Section 3: Troubleshooting and Mechanistic Insights

Understanding the underlying mechanisms of activation and potential side reactions is key to troubleshooting difficult couplings.

Mechanism Diagram: HATU-Mediated Activation

The following diagram illustrates the activation of a carboxylic acid by HATU in the presence of a base, leading to the formation of the highly reactive HOAt-ester.

Caption: Activation pathway of an N-methyl amino acid using HATU.

Common Issues and Solutions:

-

Incomplete Coupling:

-

Cause: Insufficient reactivity or reaction time.

-

Solution: Increase the equivalents of the amino acid and coupling reagent (up to 4 eq.). Extend the coupling time (up to 24 hours). Consider switching to a more potent reagent like COMU. A double coupling (repeating the coupling step with fresh reagents) is also a highly effective strategy.

-

-

Racemization:

-

Cause: Prolonged exposure of the activated amino acid to the base before coupling.

-

Solution: Use 2,4,6-collidine instead of DIEA. Ensure pre-activation times are kept to a minimum (2-5 minutes). Perform the coupling at a lower temperature (0 °C to start).

-

-

Diketopiperazine (DKP) Formation:

-

Cause: This side reaction is most common after the coupling of the second amino acid in SPPS, where the N-terminal amine can cyclize onto the activated ester of the first residue.

-

Solution: Couple the third amino acid immediately after the deprotection of the second residue. Using pre-formed dipeptides can also circumvent this issue.

-

Conclusion

The successful incorporation of N-methyl amino acids into peptides is an achievable goal with the appropriate selection of modern coupling reagents and carefully optimized protocols. Reagents like HATU and HCTU, paired with sterically hindered bases such as 2,4,6-collidine, provide a powerful toolkit for overcoming the inherent challenges of these valuable building blocks. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize complex N-methylated peptides for a wide range of applications in drug discovery and chemical biology.

References

-

Title: HATU: A Potent Coupling Reagent for Hindered Amide Bond Formation Source: Chemical Communications URL: [Link]

-

Title: HCTU and TCTU: New and Improved Couplings Reagents for Peptide Synthesis Source: Journal of Peptide Research URL: [Link]

-

Title: 2,4,6-Collidine as a Base for the Suppression of Racemization in Peptide Synthesis Source: The Journal of Organic Chemistry URL: [Link]

Application Notes and Protocols for the Incorporation of (R)-3-(N-Boc-N-methyl-amino)butanoic acid into Peptide Chains

Introduction: The Strategic Value of N-Methylated β-Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug discovery is continually evolving, driven by the need for molecules with enhanced therapeutic profiles. A key strategy in this endeavor is the incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. (R)-3-(N-Boc-N-methyl-amino)butanoic acid, a chiral N-methylated β-amino acid, represents a powerful building block in this context.

The introduction of an N-methyl group on the peptide backbone imparts significant steric hindrance, effectively shielding the adjacent peptide bond from proteolytic degradation by endo- and exopeptidases.[1][2] This modification can dramatically increase the in-vivo half-life of a peptide therapeutic.[1] Furthermore, the replacement of a hydrogen bond donor (the amide N-H) with a methyl group reduces the polarity of the peptide backbone, which can enhance its lipophilicity and facilitate passive diffusion across cellular membranes.[1] The β-amino acid nature of this building block also introduces a conformational constraint, influencing the secondary structure of the peptide and potentially leading to higher receptor affinity and selectivity.[3]

However, the very features that make (R)-3-(N-Boc-N-methyl-amino)butanoic acid a desirable component also present significant synthetic challenges. The steric bulk of the N-methyl group and the β-substitution pattern hinder the kinetics of the coupling reaction, necessitating optimized protocols and specialized reagents to achieve efficient incorporation into a growing peptide chain.[1][4] This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of (R)-3-(N-Boc-N-methyl-amino)butanoic acid in both solid-phase and solution-phase peptide synthesis, with a focus on the Boc/Bzl protection strategy.

Core Challenges in the Synthesis of N-Methylated Peptides

The primary obstacle in the synthesis of peptides containing N-methylated amino acids is the reduced nucleophilicity and increased steric hindrance of the secondary amine.[1][4] This leads to slower and often incomplete coupling reactions when using standard peptide synthesis conditions.[1] Consequently, this can result in lower crude yields and the presence of deletion sequences, which complicates purification.[1]

To overcome these challenges, several strategies have been developed:

-

High-Reactivity Coupling Reagents: The use of potent activating reagents is crucial. Uronium/aminium salts like HATU and HCTU, or phosphonium salts such as PyAOP and PyBOP, are highly effective for coupling sterically hindered N-methylated amino acids.[4][5] For particularly challenging couplings, the more reactive PyBrOP can be employed.[2][4]

-

Optimized Reaction Conditions: Extended reaction times and/or double coupling cycles are often necessary to drive the reaction to completion.[4] Microwave-assisted synthesis can also be a valuable tool to enhance coupling efficiency.[4]

-

Appropriate Monitoring of Coupling Completion: The standard ninhydrin test, which relies on the presence of a primary amine, is not suitable for monitoring the coupling to an N-methylated amino acid. The bromophenol blue test is a reliable alternative for detecting unreacted secondary amines on the solid support.[2][4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc/Bzl Strategy

This protocol outlines the manual solid-phase synthesis of a peptide incorporating (R)-3-(N-Boc-N-methyl-amino)butanoic acid on a 0.5 mmol scale using a Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh, ~0.5 mmol/g loading)

-

(R)-3-(N-Boc-N-methyl-amino)butanoic acid

-

Other Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

Bromophenol blue solution in DMF (250 mg in 50 ml)

-

Scavengers (e.g., anisole, thioanisole) for final cleavage

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Workflow for SPPS Incorporation:

Figure 1. Workflow for the solid-phase synthesis of a peptide containing (R)-3-(N-Boc-N-methyl-amino)butanoic acid.

Step-by-Step Procedure:

-

Resin Preparation and First Amino Acid Coupling:

-

Swell 1 g of Merrifield resin (~0.5 mmol) in DCM for 30 minutes in a peptide synthesis vessel.

-

Couple the first Boc-protected amino acid to the resin using established methods (e.g., the cesium salt method) to minimize racemization.[6]

-

-

Peptide Chain Elongation (per cycle):

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 5% DIEA in DCM and agitate for 5 minutes. Repeat this step.[7]

-

Wash the resin with DCM (3x) to remove excess DIEA.

-

-

-

Incorporation of (R)-3-(N-Boc-N-methyl-amino)butanoic acid:

-

Pre-activation: In a separate vessel, dissolve (R)-3-(N-Boc-N-methyl-amino)butanoic acid (4 equivalents), HATU (4 equivalents), and HOAt (4 equivalents) in DMF. Add DIEA (8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[2]

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate for at least 2 hours at room temperature. For difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C).

-

Monitoring: After the initial coupling, take a small sample of the resin, wash it thoroughly with DMF, and perform the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[2][4]

-

Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.[4]

-

-

Subsequent Amino Acid Couplings:

-

After successful incorporation of the N-methylated residue, continue the peptide chain elongation using standard Boc-SPPS protocols. Be aware that coupling the next amino acid onto the N-methylated residue can also be sterically hindered. The use of potent coupling reagents like HATU is recommended.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Transfer the resin to a specialized HF cleavage apparatus. Add appropriate scavengers (e.g., anisole) to protect sensitive side chains.

-

Perform the cleavage with anhydrous HF at 0°C for 1-2 hours.

-

After cleavage, evaporate the HF, and precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase HPLC.

-

Quantitative Data for SPPS:

| Parameter | Recommended Value | Rationale |

| Resin Loading | 0.3 - 0.5 mmol/g | Lower loading can help to reduce peptide aggregation for longer or more difficult sequences. |

| Amino Acid Equivalents | 3 - 5 eq. | An excess of the amino acid is used to drive the coupling reaction to completion. |

| Coupling Reagent Equivalents | 3 - 5 eq. | Ensures efficient activation of the carboxylic acid. |

| Base (DIEA) Equivalents | 6 - 10 eq. | A sufficient amount of base is required for the activation and coupling steps. |

| Coupling Time | 2 - 4 hours (or overnight) | N-methylated amino acids require longer coupling times due to steric hindrance. |

| Double Coupling | Recommended for difficult couplings | Repeating the coupling step ensures a higher yield of the desired peptide. |

Protocol 2: Solution-Phase Peptide Synthesis

Solution-phase synthesis can be advantageous for the production of shorter peptides or for scale-up. The following is a general protocol for the coupling of (R)-3-(N-Boc-N-methyl-amino)butanoic acid to an amino acid ester.

Materials:

-

(R)-3-(N-Boc-N-methyl-amino)butanoic acid

-

Amino acid or peptide ester (e.g., H-Gly-OMe·HCl)

-

HATU

-

HOAt

-

DIEA

-

Anhydrous DMF or DCM

-

Saturated aqueous sodium bicarbonate solution

-

1 M HCl solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and purification (e.g., ethyl acetate)

Workflow for Solution-Phase Coupling:

Figure 2. General workflow for the solution-phase coupling of (R)-3-(N-Boc-N-methyl-amino)butanoic acid.

Step-by-Step Procedure:

-

Preparation:

-

In a round-bottom flask, dissolve (R)-3-(N-Boc-N-methyl-amino)butanoic acid (1.0 equivalent), HATU (1.1 equivalents), and HOAt (1.1 equivalents) in anhydrous DMF.

-

In a separate flask, dissolve the amino acid or peptide ester hydrochloride salt (1.0 equivalent) in anhydrous DMF and add DIEA (2.2 equivalents) to neutralize the salt and provide the necessary base for the coupling reaction.

-

-

Coupling:

-

Add the activated carboxylic acid solution to the amino component solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected dipeptide.

-

-

Boc-Deprotection in Solution Phase:

-

To deprotect the Boc group, dissolve the purified peptide in a solution of 4 M HCl in dioxane or 50% TFA in DCM.[]

-

Stir at room temperature for 30-60 minutes.

-

Evaporate the solvent under reduced pressure to obtain the deprotected peptide salt.

-

Quantitative Data for Solution-Phase Coupling:

| Parameter | Recommended Value | Rationale |

| (R)-3-(N-Boc-N-methyl-amino)butanoic acid | 1.0 eq. | The limiting reagent in the reaction. |

| Amino Component | 1.0 - 1.2 eq. | A slight excess may be used to ensure complete consumption of the activated acid. |

| Coupling Reagent | 1.1 - 1.3 eq. | A slight excess ensures efficient activation. |

| Base (DIEA) | 2.2 - 2.5 eq. | Neutralizes the amino component salt and facilitates the coupling reaction. |

| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS for completion. |

Conclusion

The incorporation of (R)-3-(N-Boc-N-methyl-amino)butanoic acid into peptide chains is a valuable strategy for enhancing the therapeutic potential of peptide-based drugs. While the synthesis of N-methylated peptides presents challenges due to steric hindrance and reduced reactivity, these can be effectively overcome through the use of potent coupling reagents, optimized reaction conditions, and appropriate monitoring techniques. The detailed protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to successfully synthesize these modified peptides, paving the way for the discovery of novel and more effective peptide therapeutics.

References

-

LifeTein. (2025, September 25). Should My Peptide Be Methylated?[Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

-

Sage, C., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(9), 1337–1340. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Methyl Beta-Amino Acids via Arndt-Eistert Homologation

Introduction: The Significance of N-Methyl Beta-Amino Acids and the Strategic Advantage of the Arndt-Eistert Homologation

N-methyl β-amino acids are crucial building blocks in modern drug discovery and peptide science. Their incorporation into peptide backbones introduces conformational constraints, enhances metabolic stability by reducing susceptibility to enzymatic degradation, and can improve membrane permeability, thereby increasing oral bioavailability.[1] These unique properties make them highly sought-after components in the design of peptidomimetics and other bioactive molecules.[2]

The Arndt-Eistert homologation is a powerful and well-established method for the one-carbon chain extension of carboxylic acids.[3][4][5] This synthetic strategy has proven particularly valuable for converting readily available α-amino acids into their corresponding β-amino acid counterparts.[6] The core of this transformation involves the conversion of a carboxylic acid to an α-diazoketone, followed by a Wolff rearrangement to form a ketene intermediate, which is then trapped by a nucleophile to yield the homologated product.[1][4] This process is highly regarded for its reliability and the general retention of stereochemical integrity at the α-carbon.[4]

This guide provides a comprehensive overview and detailed protocols for the application of the Arndt-Eistert homologation in the synthesis of N-methyl β-amino acids, offering researchers a practical resource for producing these valuable compounds.

Reaction Mechanism: A Stepwise Journey from α to β

The Arndt-Eistert homologation proceeds through a well-defined three-step sequence. Understanding the causality behind each step is crucial for successful execution and troubleshooting.

-

Activation of the N-Methyl-α-Amino Acid: The carboxylic acid of the starting N-methyl-α-amino acid is first activated to facilitate the subsequent reaction with diazomethane. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or a mixed anhydride.[1] The use of an acid chloride, formed by reacting the carboxylic acid with an agent like thionyl chloride or oxalyl chloride, is a classic approach.[3][4]

-

Formation of the α-Diazoketone: The activated N-methyl-α-amino acid is then reacted with diazomethane. The nucleophilic carbon of diazomethane attacks the carbonyl carbon of the activated acid, leading to the formation of an α-diazoketone intermediate and the release of a leaving group (e.g., chloride).[7] It is critical to use at least two equivalents of diazomethane, as one equivalent will be consumed by the acidic byproduct (e.g., HCl) generated during the reaction.[3]

-

The Wolff Rearrangement and Ketene Trapping: This is the key step of the homologation. The α-diazoketone undergoes a rearrangement to form a highly reactive ketene intermediate with the concomitant loss of nitrogen gas.[8] This rearrangement can be promoted by various means:

The resulting ketene is a potent electrophile and is immediately trapped by a nucleophile present in the reaction mixture. When water is the nucleophile, the desired β-amino carboxylic acid is formed. If an alcohol or an amine is used, the corresponding ester or amide will be the final product.[11][12]

Visualizing the Workflow: From N-Methyl-α-Amino Acid to N-Methyl-β-Amino Acid

Caption: A flowchart illustrating the key stages of the Arndt-Eistert homologation for N-methyl β-amino acid synthesis.

Strategic Considerations for N-Methylated Substrates

The presence of the N-methyl group introduces specific considerations that must be addressed for a successful homologation.

-

N-Protection: The secondary amine of the N-methyl-α-amino acid must be protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.

-

A Streamlined Approach with the Nosyl Group: A particularly efficient strategy for the synthesis of N-methyl-β-amino acids involves the use of a nosyl (2-nitrobenzenesulfonyl) protecting group.[2] This method allows for a one-pot N-methylation and diazoketone formation. The electron-withdrawing nature of the nosyl group increases the acidity of the N-H proton, facilitating methylation. In this approach, the N-nosyl-α-aminoacyl chloride is treated with diazomethane, which not only forms the diazoketone but also methylates the nitrogen in the same step.[2] This elegant approach bypasses the need for a separate N-methylation step.

Detailed Experimental Protocols

Protocol 1: General Procedure for Arndt-Eistert Homologation of an N-Protected, N-Methyl-α-Amino Acid

This protocol outlines the general steps for the conversion of an N-protected N-methyl-α-amino acid to its corresponding N-protected N-methyl-β-amino acid.

Step 1: Formation of the Acid Chloride

-

To a solution of the N-protected N-methyl-α-amino acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 equiv) dropwise at 0 °C.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Formation of the α-Diazoketone

!!! SAFETY WARNING !!! Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with a blast shield. Use non-etched glassware.

-

Prepare a solution of diazomethane in diethyl ether using a diazomethane generation kit (e.g., from Diazald®).

-

Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether or THF (0.2 M) and cool to 0 °C.

-

Slowly add the ethereal solution of diazomethane (at least 2.5 equivalents) to the acid chloride solution with gentle stirring until a persistent yellow color indicates a slight excess of diazomethane.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2-3 hours.

-

Quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

The resulting solution containing the α-diazoketone can be used directly in the next step, or the solvent can be carefully removed under reduced pressure if isolation is necessary. Most α-diazoketones are stable enough for purification by column chromatography if required.[1]

Step 3: Silver-Catalyzed Wolff Rearrangement

-

To the solution of the α-diazoketone from Step 2, add a solution of silver benzoate (0.1 equiv) in triethylamine (1.0 equiv). Alternatively, a suspension of silver(I) oxide (0.1 equiv) in a suitable solvent like 1,4-dioxane/water can be used.[12]

-

Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) until the evolution of nitrogen gas ceases. The reaction is typically complete within 2-4 hours. The use of ultrasound can significantly accelerate this step.[12]

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver catalyst.

-

Acidify the filtrate with an aqueous solution of HCl (e.g., 1 M) and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-protected N-methyl-β-amino acid.

Quantitative Data Summary

The yields of the Arndt-Eistert homologation can vary depending on the substrate and the specific reaction conditions employed. The following table provides a summary of representative yields for the synthesis of various N-protected N-methyl-β-amino acids.

| Starting N-Methyl-α-Amino Acid Derivative | Protecting Group | Homologation Conditions | Product | Yield (%) | Reference |

| N-Methyl-Alanine | Nosyl | 1. (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | N-Methyl-N-Nosyl-β³-Homoalanine | High | [2] |

| N-Methyl-Valine | Nosyl | 1. (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | N-Methyl-N-Nosyl-β³-Homovaline | High | [2] |

| N-Methyl-Phenylalanine | Nosyl | 1. (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | N-Methyl-N-Nosyl-β³-Homophenylalanine | High | [2] |

| N-Methyl-α-Amino Acid | Cbz | 1. Isobutyl chloroformate 2. CH₂N₂ 3. Ultrasound, CF₃COO⁻Ag⁺, 1,4-dioxane/H₂O | N-Cbz-N-Methyl-β-Amino Acid | 23-57% | [13] |

Best Practices and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield of α-diazoketone | Incomplete formation of the acid chloride. | Ensure anhydrous conditions and a slight excess of the chlorinating agent. Confirm complete conversion before proceeding. |

| Insufficient diazomethane. | Use at least 2.5 equivalents of freshly prepared diazomethane. A persistent yellow color should be observed. | |

| Premature decomposition of the diazoketone. | Maintain low temperatures (0 °C) during the reaction with diazomethane. Avoid acidic conditions. | |

| Formation of α-chloromethyl ketone byproduct | Reaction of the diazoketone with HCl. | Use an excess of diazomethane or add a non-nucleophilic base like triethylamine to the reaction mixture to scavenge the HCl.[3] |

| Low yield of the final β-amino acid | Inefficient Wolff rearrangement. | Ensure the catalyst is active. For sterically hindered substrates, photochemical conditions (UV light) may be more effective than thermal or catalytic methods.[8] |

| Competing side reactions of the ketene intermediate. | Ensure a sufficient concentration of the nucleophile (water) to trap the ketene efficiently and minimize the formation of diketenes. | |

| Epimerization at the α-carbon | While generally stereoretentive, harsh basic or acidic conditions during workup can lead to racemization. | Maintain neutral or mildly acidic/basic conditions during the workup and purification steps. |

Conclusion

The Arndt-Eistert homologation is a robust and versatile method for the synthesis of N-methyl β-amino acids. By carefully selecting the appropriate protecting group and optimizing the reaction conditions for the key Wolff rearrangement step, researchers can efficiently access these valuable building blocks for peptide and medicinal chemistry. The use of a nosyl protecting group offers a particularly streamlined approach by enabling simultaneous N-methylation and diazoketone formation. Adherence to the detailed protocols and troubleshooting guidelines presented in this document will empower scientists to successfully implement this important transformation in their synthetic endeavors.

References

-

Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2007). N-methyl-N-nosyl-beta(3)-amino acids. PubMed. [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]

-

Wikipedia. (2023, January 22). Arndt–Eistert reaction. In Wikipedia. [Link]

-

Wikipedia. (2023, November 29). Wolff rearrangement. In Wikipedia. [Link]

-

Ye, T., & McKervey, M. A. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 2(14), 2177–2179. [Link]

-

Moody, C. J., & Taylor, R. J. (1998). Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl- protected α- and β-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3623-3628. [Link]

-

Mulhall, A. (2015, May 14). Arndt-Eistert Homologation. Prezi. [Link]

-

Leggio, A., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. [Link]

-

Duggan, P. J., & Walters, M. A. (2008). Exploitation of the Arndt–Eistert Homologation of N-Methyl-a-Amino Acids for Concomitant Ester and N-Methyl Peptide Formation. Australian Journal of Chemistry, 61(1), 50-55. [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. [Link]

-

Ye, T., & McKervey, M. A. (2000). Asymmetric wolff rearrangement reactions with alpha-alkylated-alpha-diazoketones: stereoselective synthesis of alpha-substituted-beta-amino acid derivatives. PubMed. [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

-

Aurelio, L., et al. (2004). Effective Methods for the Synthesis of N‐Methyl β‐Amino Acids from All Twenty Common α‐Amino Acids Using 1,3‐Oxazolidin‐5‐ones and 1,3‐Oxazinan‐6‐ones. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. [Link]

-

Scribd. (n.d.). 304 Arndt Eistert Reaction. [Link]

-

Sejer, D. (2012, December 11). Diazomethane and the Arndt-Eistert Homologation. Curly Arrow. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 5183–5189. [Link]

-

Deadman, J. J., et al. (2016). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 6(106), 104683-104688. [Link]

-

University of California, Irvine. (n.d.). Chemistry 51C Organic Chemistry. [Link]

Sources

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. N-methyl-N-nosyl-beta(3)-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]

- 7. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 8. Wolff-Rearrangement [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric wolff rearrangement reactions with alpha-alkylated-alpha-diazoketones: stereoselective synthesis of alpha-substituted-beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prezi.com [prezi.com]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

monitoring reaction completion for secondary amines in SPPS

An essential aspect of successful Solid-Phase Peptide Synthesis (SPPS) is the accurate monitoring of reaction completion at each deprotection and coupling step. Even minor inefficiencies can lead to the accumulation of deletion sequences and other impurities, complicating purification and compromising the final product's integrity.[1][2] While primary amines are readily detected by the widely-used Kaiser test, secondary amines, such as those in proline, N-methylated amino acids, or other N-alkylated residues, pose a significant challenge to standard monitoring protocols.[3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and monitoring coupling reactions involving secondary amines in SPPS. As a Senior Application Scientist, this guide synthesizes established protocols with field-proven insights to ensure the reliability and success of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Kaiser test unreliable for monitoring secondary amines like proline?